(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound with a unique structure that includes a cyclohexylidene ring, an amino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps. The process begins with the preparation of the cyclohexylidene intermediate, followed by the introduction of the amino group and the butanoic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexylidene derivatives and amino acid analogs. Examples include:
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures but different functional groups.
Amino acid analogs: Compounds with similar amino acid moieties but different side chains.
Uniqueness
The uniqueness of (2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,20H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNSFHLMNQUIQI-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.